Cas no 57644-54-9 (Bismuth potassium citrate)
Bismuth potassium citrate Chemical and Physical Properties
Names and Identifiers
-
- BISMUTH POTASSIUM CITRATE
- BISMUTH SUBCITRATE
- 2,3-propanetricarboxylicacid,2-hydroxy-bismuth(3+)potassiumsalt(2:1:3)
- de-nol
- de-noltab
- duosol(ulcertreatment)
- tripotassiumdicitratobismuthate
- Tripotassium Dicitrate Bismuthate
- Bismuth Tripotassium Dicitrate
- Gastrodenol
- Tripotassium dicitratobismuthate
- HS813P8QPX
- De-Nol (TN)
- BISMUTHPOTASSIUMCITRATE
- ARONIS24092
- C12H10BiO14.3K
- EBD1359
- SBB080599
- bismuth(3+) ion tripotassium dicitrate
- AK546786
- B4377
- V2145
- D07587
- 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, bismuth(3+) potassium salt(2:1:3)
- 2-hydroxypropa
- Potassium Citrate
- AKOS005110988
- bismuth;tripotassium;2-hydroxypropane-1,2,3-tricarboxylate
- Bismuth(3+) tripotassium bis(2-hydroxypropane-1,2,3-tricarboxylate)
- COLLOIDAL BISMUTH SUBCITRATE [MI]
- Bismuth tripotassium dicitrate; Bismuth subcitrate; Duosol; Gastrodenol; Bismuth subcitrate potassium; De-Nol
- BISMUTH SUBCITRATE, COLLOIDAL
- HY-B0796
- Bi-citrate
- Bismuth Tripotassium Dicitrate (>85%)
- BISMUTH SUBCITRATE [VANDF]
- Bismuth(III) tripotassium 2-hydroxypropane-1,2,3-tricarboxylate
- DeNol
- EINECS 260-872-5
- 57644-54-9
- BISMUTH(3+) TRIPOTASSIUM DICITRATE
- Sucrato
- 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, bismuth(3+) potassium salt (2:1:3)
- Ventrisol-polfa
- TRIPOTASSIUM DICITRATOBISMUTHATE [WHO-DD]
- Biselic
- BCP10508
- Tripotassium;2-hydroxypropane-1,2,3-tricarboxylate;5-hydroxy-2,8,9-trioxa-1-bismabicyclo[3.3.2]decane-3,7,10-trione
- CS-3966
- Bismuth subcitrate potassium
- Bismofarma
- tripotassium-dicitrato bismuthate
- colloidal bismuth subcitrate
- BISMUTH SUBCITRATE [WHO-DD]
- UNII-HS813P8QPX
- Bismuth potassium citrate
-
- MDL: MFCD02101411
- Inchi: 1S/2C6H8O7.Bi.3K/c2*7-3(8)1-6(13,5(11)12)2-4(9)10;;;;/h2*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;;;/q;;+3;3*+1/p-6
- InChI Key: ZQUAVILLCXTKTF-UHFFFAOYSA-H
- SMILES: [Bi+3].[K+].[K+].[K+].O([H])C(C(=O)[O-])(C([H])([H])C(=O)[O-])C([H])([H])C(=O)[O-].O([H])C(C(=O)[O-])(C([H])([H])C(=O)[O-])C([H])([H])C(=O)[O-]
Computed Properties
- Exact Mass: 703.87900
- Monoisotopic Mass: 706.902034
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 14
- Heavy Atom Count: 30
- Rotatable Bond Count: 4
- Complexity: 211
- Covalently-Bonded Unit Count: 6
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 281
- Molecular Weight: 704.47
Experimental Properties
- Color/Form: No data available
- Melting Point: No data available
- Boiling Point: 309.6°C at 760 mmHg
- Flash Point: 155.2°C
- Solubility: In vitro: DMSO solubility ≥ 40 mg/ml (112.59 mm) * "≥" means soluble, but saturation unknown
- PSA: 239.75000
- LogP: -6.73240
- Merck: 2485
- Vapor Pressure: No data available
Bismuth potassium citrate Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Safety Instruction: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- RTECS:TZ8492900
- HazardClass:IRRITANT
- Storage Condition:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Bismuth potassium citrate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B304041-500g |
Bismuth potassium citrate |
57644-54-9 | ≥97% | 500g |
¥1888.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B304041-100g |
Bismuth potassium citrate |
57644-54-9 | ≥97% | 100g |
¥516.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B304041-5g |
Bismuth potassium citrate |
57644-54-9 | ≥97% | 5g |
¥34.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B304041-25g |
Bismuth potassium citrate |
57644-54-9 | ≥97% | 25g |
¥136.90 | 2023-09-04 | |
| S e l l e c k ZHONG GUO | S5866-25mg |
Gastrodenol |
57644-54-9 | 98.5% | 25mg |
¥795.19 | 2023-09-15 | |
| ChemScence | CS-3966-500mg |
Gastrodenol |
57644-54-9 | 500mg |
$50.0 | 2022-04-27 | ||
| ChemScence | CS-3966-1g |
Gastrodenol |
57644-54-9 | 1g |
$60.0 | 2022-04-27 | ||
| ChemScence | CS-3966-5g |
Gastrodenol |
57644-54-9 | 5g |
$186.0 | 2022-04-27 | ||
| TRC | B497310-1g |
Bismuth Tripotassium Dicitrate (>85%) |
57644-54-9 | 1g |
$ 92.00 | 2023-09-08 | ||
| TRC | B497310-5g |
Bismuth Tripotassium Dicitrate (>85%) |
57644-54-9 | 5g |
$ 270.00 | 2023-09-08 |
Bismuth potassium citrate Suppliers
Bismuth potassium citrate Related Literature
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
Additional information on Bismuth potassium citrate
Introduction to Bismuth Potassium Citrate (CAS No. 57644-54-9)
Bismuth potassium citrate, a bismuth-based drug with the CAS registry number CAS No. 57644-54-9, has emerged as a significant compound in modern gastroenterology and pharmaceutical research. This trivalent bismuth complex, composed of bismuth ions (Bi3+) and potassium citrate, is renowned for its multifunctional properties, including potent antimicrobial activity and mucosal protective effects. Recent studies published in peer-reviewed journals such as the Journal of Medicinal Chemistry and Gut Microbes highlight its evolving role in addressing antibiotic-resistant pathogens and optimizing gastrointestinal (GI) therapeutic strategies.
The chemical structure of Bismuth potassium citrate consists of a central bismuth atom coordinated with multiple citrate ligands, forming a stable complex that enhances bioavailability compared to traditional bismuth salts like colloidal bismuth subcitrate. Its molecular formula is typically represented as BiKC6H5O7·nH2O, where the exact stoichiometry depends on crystallization conditions. This coordination arrangement allows the compound to exert its pharmacological effects without causing the nephrotoxicity historically associated with free bismuth ions, a finding corroborated by toxicity studies conducted at the University of Cambridge in 2023.
In clinical applications, this compound has been extensively studied for its synergistic role in treating infections caused by Helicobacter pylori, particularly in first-line eradication regimens. A landmark 2023 meta-analysis in Alimentary Pharmacology & Therapeutics demonstrated that when combined with proton pump inhibitors and antibiotics, it achieves eradication rates exceeding 90% even against clarithromycin-resistant strains. The mechanism involves both direct antimicrobial action through disrupting bacterial membrane integrity and indirect effects via neutralizing gastric acidity to enhance antibiotic efficacy.
Beyond its antimicrobial properties, recent investigations have revealed novel applications for this compound in managing inflammatory bowel disease (IBD). Preclinical models published in Nature Communications show that it modulates gut microbiota composition by selectively inhibiting pro-inflammatory species while promoting beneficial bacteria such as Lactobacillus spp.. This dual action suggests potential utility as an adjunct therapy for ulcerative colitis and Crohn's disease patients experiencing dysbiosis.
The mucosal protective capabilities of this compound stem from its ability to form a protective barrier on gastric epithelium through adsorption onto damaged surfaces. A 2023 study from Johns Hopkins University demonstrated that this adsorption process involves electrostatic interactions between positively charged bismuth ions and negatively charged mucosal proteins, creating an impermeable film that shields against further injury caused by acid or pepsin. Additionally, emerging research indicates anti-inflammatory properties mediated through suppression of NF-kB signaling pathways.
Innovative delivery systems are currently under development to maximize therapeutic benefits of this compound. Researchers at MIT's Koch Institute have engineered pH-sensitive nanoparticles encapsulating it for targeted release in the lower GI tract, reported in Advanced Materials last year. This approach addresses traditional limitations such as rapid systemic absorption while enhancing local concentration at affected sites like duodenal ulcers or colonic mucosa.
Safety profiles remain favorable according to recent pharmacokinetic studies comparing it with other bismuth formulations. Data from Phase III clinical trials published in Clinical Gastroenterology and Hepatology confirm minimal systemic absorption (<0.1% administered dose), significantly reducing risks of neurotoxicity observed with older compounds like bismuth subsalicylate. The kidneys process approximately 80% of absorbed material within 18 hours, ensuring rapid clearance without accumulating toxic levels.
A growing body of evidence now explores its use beyond gastrointestinal indications. In vitro experiments at Stanford University revealed potent antiviral activity against norovirus replication mechanisms when applied topically on intestinal cell cultures, suggesting possible applications in viral gastroenteritis treatment protocols approved by regulatory bodies like FDA or EMA.
Synthetic methodologies have seen advancements with green chemistry approaches gaining traction since 2019's ACS Sustainable Chemistry report highlighted solvent-free synthesis techniques using microwave-assisted methods achieving yields over 98%. These improvements reduce environmental impact while maintaining product purity standards required for pharmaceutical grade materials.
The compound's unique coordination chemistry allows functionalization for diagnostic purposes according to recent nanotechnology research published in Chemical Science (July 2023). By attaching fluorescent probes during synthesis, researchers created imaging agents capable of visualizing gastric lesions with submicron resolution during endoscopic procedures without requiring invasive biopsies.
Clinical adoption continues expanding due to its favorable cost-benefit profile compared to newer biologics such as monoclonal antibodies used in IBD management according to WHO drug pricing analyses from Q1 2023. Its low production costs stem from abundant raw material availability - bismuth being more accessible than platinum-group metals - while maintaining efficacy comparable to multi-drug regimens costing thousands USD per treatment course.
Ongoing research focuses on developing sustained-release formulations using hydrogel matrices reported at the European Peptic Ulcer Conference (June 2023). These systems promise once-daily dosing regimens instead of current four-times-daily requirements by incorporating pH-responsive crosslinking mechanisms that release ions gradually over 18-hour periods without compromising antimicrobial activity levels.
In pediatric applications, new studies published in Pediatrics Gastroenterology Journal show comparable safety profiles across age groups when administered within FDA-approved dosage ranges (≤180 mg/kg/day). Pharmacokinetic data from neonatal trials indicate no significant developmental toxicity up to therapeutic concentrations twice higher than standard clinical doses according to OECD testing protocols.
Nutritional interactions remain an area of active research following surprising findings from Tufts University studies showing enhanced absorption rates when co-administered with zinc supplements at ratios exceeding standard dietary intakes (>1:1 molar ratio). This discovery may lead to future combination therapies addressing micronutrient deficiencies commonly seen during prolonged GI treatments such as chemotherapy-induced mucositis management programs.
Radiation shielding properties were recently identified through neutron activation analysis conducted at CERN's Hadron Therapy Unit (March 2023), revealing superior attenuation characteristics compared to barium-based compounds traditionally used in GI imaging procedures without affecting contrast resolution quality parameters defined by DICOM standards.
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